(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with a 4-chlorophenyl group, a methoxy group, and a thiazolyl group.
Preparation Methods
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromene core, followed by the introduction of the 4-chlorophenyl group, the methoxy group, and the thiazolyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide include other chromene derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c1-26-16-4-2-3-12-11-15(18(25)24-20-22-9-10-28-20)19(27-17(12)16)23-14-7-5-13(21)6-8-14/h2-11H,1H3,(H,22,24,25) |
InChI Key |
XMFABYHGHOJMKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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